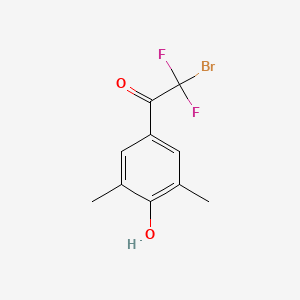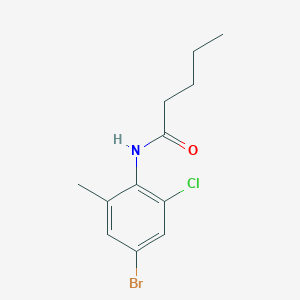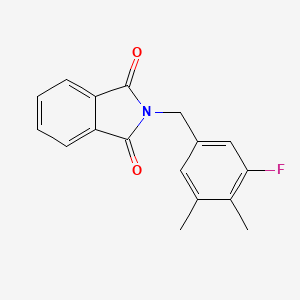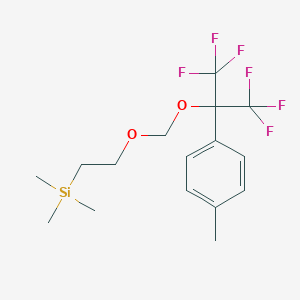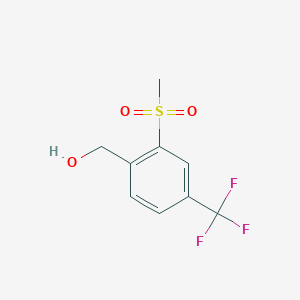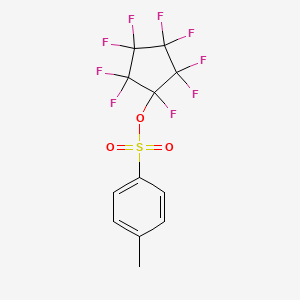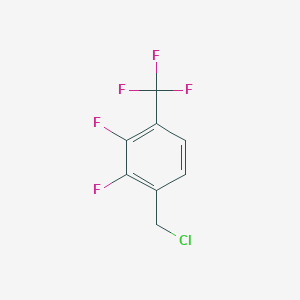
1-(Chloromethyl)-2,3-difluoro-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-2,3-difluoro-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5ClF5. This compound is characterized by the presence of a chloromethyl group, two fluorine atoms, and a trifluoromethyl group attached to a benzene ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.
Mechanism of Action
Target of Action
This compound is a derivative of benzyl chloride, which is a widely used chemical building block . Benzyl chloride is known to react with a variety of nucleophiles, including amines, alcohols, and carboxylic acids , suggesting that MFCD29066684 might have similar reactivity.
Mode of Action
The mode of action of MFCD29066684 is likely to involve nucleophilic substitution reactions at the benzylic position . The chlorine atom attached to the benzylic carbon is a good leaving group, making this carbon susceptible to attack by nucleophiles . The presence of electron-withdrawing fluorine atoms on the benzene ring may enhance the reactivity of the benzylic carbon .
Biochemical Pathways
Based on its structural similarity to benzyl chloride, it may be involved in the synthesis of a variety of organic compounds .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals could influence the action, efficacy, and stability of MFCD29066684. For example, the rate of its reactions with nucleophiles would be influenced by the pH of the environment . Its stability could be affected by temperature and exposure to light.
Preparation Methods
The synthesis of 1-(Chloromethyl)-2,3-difluoro-4-(trifluoromethyl)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of chlorine atoms to the benzene ring.
Fluorination: Substitution of hydrogen atoms with fluorine atoms using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst.
Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperature, pressure, and the use of specific catalysts to facilitate the desired transformations.
Chemical Reactions Analysis
1-(Chloromethyl)-2,3-difluoro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols under basic conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or acids, and reduced to form hydrocarbons.
Common reagents used in these reactions include sodium hydroxide (NaOH), sulfuric acid (H2SO4), and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Chloromethyl)-2,3-difluoro-4-(trifluoromethyl)benzene has several applications in scientific research:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those containing fluorine atoms, which can enhance the biological activity and metabolic stability of drugs.
Material Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
1-(Chloromethyl)-2,3-difluoro-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Chloro-4-(trifluoromethyl)benzene: Lacks the additional fluorine atoms, resulting in different reactivity and applications.
2,3-Difluoro-4-(trifluoromethyl)benzene:
The unique combination of substituents in this compound imparts distinct properties, making it valuable for specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
1-(chloromethyl)-2,3-difluoro-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF5/c9-3-4-1-2-5(8(12,13)14)7(11)6(4)10/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLZVJDTUUXSJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CCl)F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
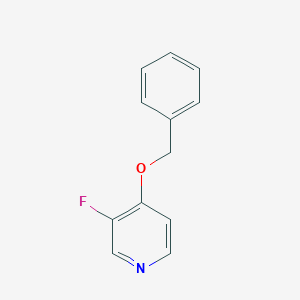

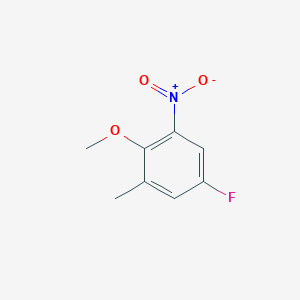
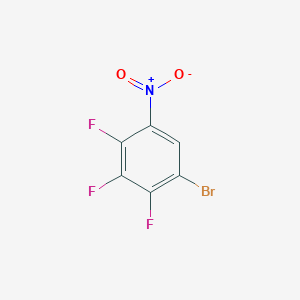
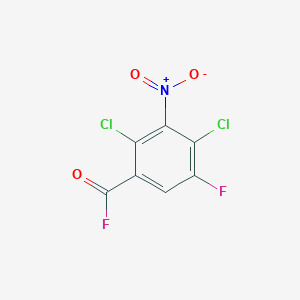
![1-O-tert-butyl 2-O-ethyl (2S,4R)-4-[(2-methylpropan-2-yl)oxycarbonyloxy]pyrrolidine-1,2-dicarboxylate](/img/structure/B6311822.png)
